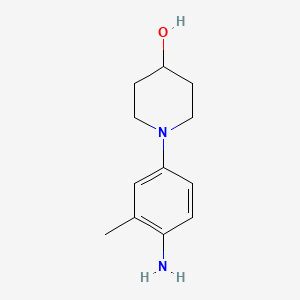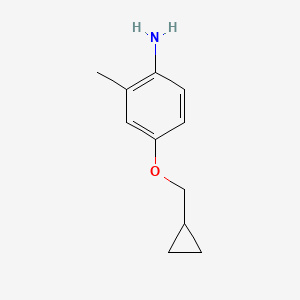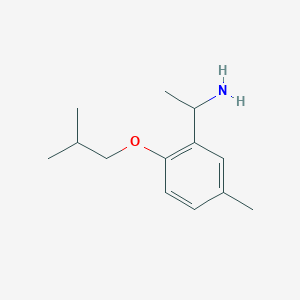
1-(2-Isobutoxy-5-methylphenyl)-ethylamine
Overview
Description
1-(2-Isobutoxy-5-methylphenyl)-ethylamine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of an isobutoxy group and a methyl group attached to the phenyl ring, along with an ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine typically involves the alkylation of 2-isobutoxy-5-methylphenol with an appropriate ethylamine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process might include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s high purity. The choice of solvents and reagents may be optimized for cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Isobutoxy-5-methylphenyl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various amine derivatives.
Scientific Research Applications
1-(2-Isobutoxy-5-methylphenyl)-ethylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-Isobutoxy-5-methylphenylboronic acid
- 1-(2-Isobutoxy-5-methylphenyl)propan-1-one
- 1-(2-Isobutoxy-5-methylphenyl)ethanone
Comparison: 1-(2-Isobutoxy-5-methylphenyl)-ethylamine is unique due to its ethylamine side chain, which imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the ethylamine group may enhance its reactivity in certain chemical reactions or its binding affinity to biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-[5-methyl-2-(2-methylpropoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-9(2)8-15-13-6-5-10(3)7-12(13)11(4)14/h5-7,9,11H,8,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXUJCYHZZKNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(C)C)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


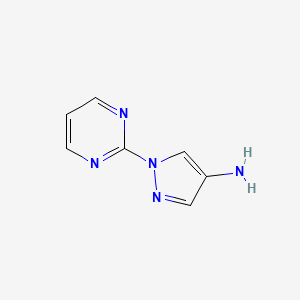
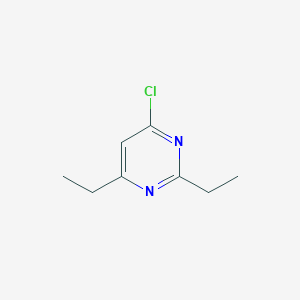
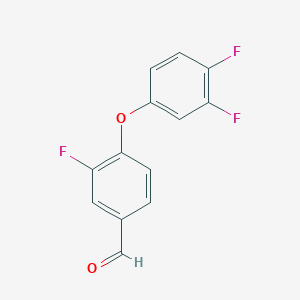
![6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1386274.png)
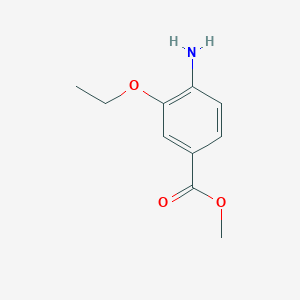
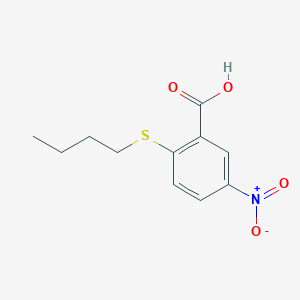
![2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1386279.png)
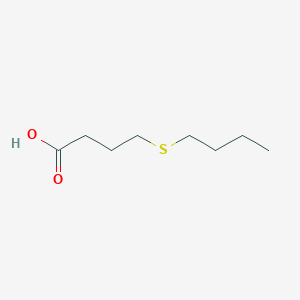
![3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1386282.png)
![1-[4-(Methylsulfonyl)phenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1386283.png)
![[2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine](/img/structure/B1386284.png)
![[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1386286.png)
